N-(2-cyclobutylethyl)propan-2-amine
Overview
Description
N-(2-cyclobutylethyl)propan-2-amine: is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features a cyclobutyl group attached to an ethyl chain, which is further connected to a propan-2-amine structure. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method to synthesize N-(2-cyclobutylethyl)propan-2-amine involves the nucleophilic substitution of a haloalkane with a primary amine. For instance, 2-cyclobutylethyl bromide can react with propan-2-amine under basic conditions to yield the desired product.
Reductive Amination: Another method involves the reductive amination of a ketone or aldehyde with an amine. In this case, 2-cyclobutylethyl ketone can be reacted with propan-2-amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-cyclobutylethyl)propan-2-amine can undergo oxidation reactions, typically forming corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
Scientific Research Applications
Chemistry: N-(2-cyclobutylethyl)propan-2-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its amine group can form hydrogen bonds, making it useful in the study of enzyme-substrate interactions.
Medicine: The compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-cyclobutylethyl)propan-2-amine exerts its effects involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds or ionic interactions, influencing the activity of enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and processes.
Comparison with Similar Compounds
N-(2-cyclopropylethyl)propan-2-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
N-(2-cyclohexylethyl)propan-2-amine: Contains a cyclohexyl group, leading to different steric and electronic properties.
N-(2-cyclopentylethyl)propan-2-amine: Features a cyclopentyl group, affecting its reactivity and interactions.
Uniqueness: N-(2-cyclobutylethyl)propan-2-amine is unique due to its cyclobutyl group, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(2-cyclobutylethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)10-7-6-9-4-3-5-9/h8-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQOTHWOEJRDPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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